molecular formula C11H11ClN2O4 B595846 5-(3-Chloropropoxy)-4-methoxy-2-nitrobenzonitrile CAS No. 1315512-61-8

5-(3-Chloropropoxy)-4-methoxy-2-nitrobenzonitrile

Cat. No. B595846
CAS RN: 1315512-61-8
M. Wt: 270.669
InChI Key: XSMNXXLYXKDEQC-UHFFFAOYSA-N
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Description

5-(3-Chloropropoxy)-4-methoxy-2-nitrobenzonitrile, commonly known as CNM-III, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This nitrobenzonitrile derivative has been found to exhibit several biochemical and physiological effects, making it a promising compound for further research.

Scientific Research Applications

  • It serves as a precursor in the synthesis of Gefitinib, an anti-cancer drug. Jin et al. (2005) detailed the transformation of 4-Methoxy-5-(3-morpholinopropoxy)-2-nitrobenzonitrile into Gefitinib, achieving an overall yield of about 66% (Jin, Chen, Zou, Shi, & Ren, 2005).

  • It has been used in the synthesis of novel 4-aminoquinazoline derivatives with anti-tumor activities. Li (2015) synthesized a series of these derivatives, showing significant activities against Bcap-37 cell proliferation (Li, 2015).

  • It plays a role in the hydrogenation of nitrobenzonitriles using Raney nickel catalysts, as studied by Koprivova and Červený (2008). They found that the position of the nitro group relative to the nitrile group significantly affects the hydrogenation process (Koprivova & Červený, 2008).

  • Its derivatives have been explored for applications in novel synthesis methods. For instance, a study by Li et al. (2006) on the synthesis of 2H-3,1-benzoxazine derivatives utilized similar compounds (Li, Ma, Sun, Wei, & Zhou, 2006).

properties

IUPAC Name

5-(3-chloropropoxy)-4-methoxy-2-nitrobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClN2O4/c1-17-10-6-9(14(15)16)8(7-13)5-11(10)18-4-2-3-12/h5-6H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSMNXXLYXKDEQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)[N+](=O)[O-])C#N)OCCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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